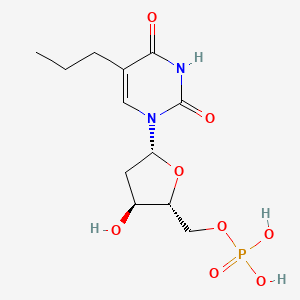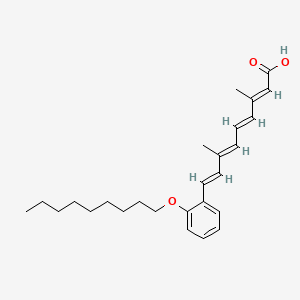
Cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamate is a member of the class of cinnamates that results from the deprotonation of the carboxy group of cinnamic acid. It is a member of cinnamates and a phenylpropanoid. It is a conjugate base of a cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Antiadipogenic Activity : Methyl cinnamate, derived from Zanthoxylum armatum, has been found to inhibit adipocyte differentiation in 3T3-L1 preadipocytes. This inhibition is mediated, in part, by the CaMKK2-AMPK signaling pathway, suggesting potential applications in managing obesity-related conditions (Chen et al., 2012).
Lipid Metabolism and Antioxidant Defense : Cinnamate supplementation in high cholesterol-fed rats showed beneficial effects on lipid metabolism and enhanced hepatic antioxidant enzyme activities. This suggests a role for cinnamate in managing cholesterol levels and oxidative stress (Lee et al., 2003).
Anticancer Properties : Cinnamic acid derivatives have shown significant potential as anticancer agents. These compounds exhibit a variety of mechanisms against tumor cells, indicating their possible use in cancer therapy (De et al., 2011).
Molecular Orientation in Polymers : Cinnamate groups attached to flexible polymer backbones can undergo reactions induced by thermal energy as well as UV irradiation. This property is useful for aligning liquid crystals and enhancing molecular orientation in polymers (Sung et al., 2004).
Dietary and Metabolic Aspects : The intake, absorption, and metabolism of cinnamates, found in various foods and beverages, especially coffee, have been studied. These substances may influence a range of in vivo effects due to their bioavailability and source-dependent differences (Clifford, 2000).
Antioxidant Enzyme Modulation : Cinnamate derivatives can affect the mRNA expression and activity of antioxidant enzymes in high-cholesterol-fed rats, potentially enhancing erythrocyte antioxidative defense (Lee et al., 2003).
Medical Applications in Film Formation : Gellan gum films grafted with cinnamate show potential as anti-adhesion barriers in medical applications, with promising properties like high gel content and suitable mechanical properties (Lee et al., 2012).
Liquid Crystal Orientation Stability : The plasticization of poly(vinyl cinnamate) enhances the thermal reaction of cinnamate side groups, which is closely related to the stability of liquid crystal orientation in polymer films (Sung et al., 2005).
Gelation of Organic Fluids : Certain cinnamate derivatives can instantly gel organic fluids, including petrol, at room temperature. This property could have applications in oil spill containment and transport (Trivedi & Dastidar, 2006).
Allelochemical Effects on Plant Growth : Cinnamic acid has been shown to influence soybean root growth by altering lignin production and metabolic processes, which could have implications in agricultural practices (Salvador et al., 2013).
Protein Interaction Studies : The interaction of cinnamic acid and methyl cinnamate with bovine serum albumin, which is important for understanding their behavior in biological systems, has been studied, revealing insights into their thermodynamics and binding mechanisms (Nunes et al., 2017).
Eigenschaften
CAS-Nummer |
4151-45-5 |
|---|---|
Produktname |
Cinnamate |
Molekularformel |
C9H7O2- |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6+ |
InChI-Schlüssel |
WBYWAXJHAXSJNI-VOTSOKGWSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Synonyme |
cinnamic acid cinnamic acid, (trans)-(E)-isomer cinnamic acid, (Z)-isomer cinnamic acid, 13C-labeled cpd cinnamic acid, 14C-labeled cpd cinnamic acid, 14C-labeled cpd (E)-isomer cinnamic acid, 2-(13)C-labeled cpd cinnamic acid, 2-(14)C-labeled cpd cinnamic acid, 3-(14)C-labeled cpd cinnamic acid, 3H-labeled cpd (E)-isomer cinnamic acid, 3H-labeled cpd (Z)-isomer cinnamic acid, ion(1-) cinnamic acid, ion(1-)-(E)-isomer cinnamic acid, nickel (+2) salt cinnamic acid, potassium salt cinnamic acid, sodium salt cinnamic acid, sodium salt(E)-isomer cinnamic acid, sodium salt(Z)-isomer cinnamic acid, zinc salt(E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




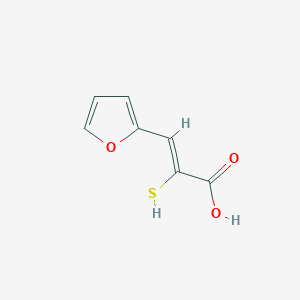
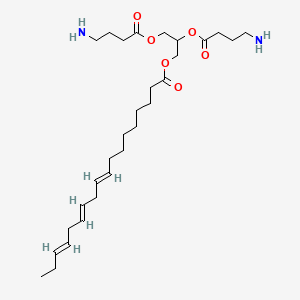
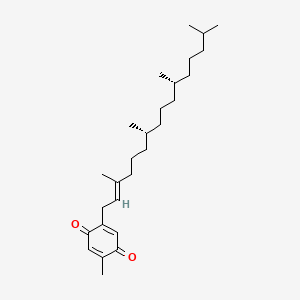
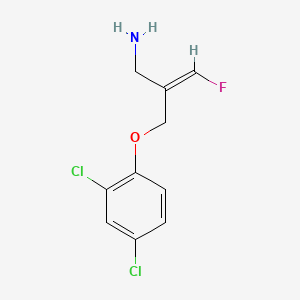
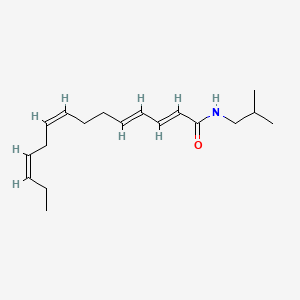

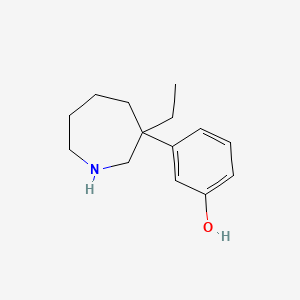
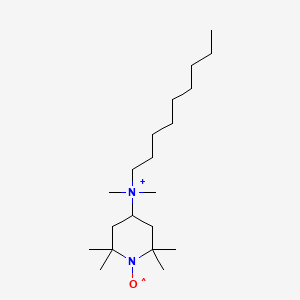

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
